Pyridinium,1-[(4-dodecylphenyl)methyl]-, chloride (1:1)

Thermal Stability Surfactant Degradation Corrosion Inhibition

Standard N-alkyl pyridinium surfactants degrade rapidly in high-temperature acidic media, compromising corrosion inhibition. This dodecylbenzyl pyridinium chloride (CAS 2667-22-3) offers a thermally robust alternative. - Enhanced thermal degradation resistance vs. N-alkyl and N-aralkyl pyridinium analogs for sustained high-temperature performance. - Divergent critical micelle concentration (CMC) behavior relative to triethylammonium salts, enabling precise tuning of emulsion stability. - Enables controlled coagulation of nanodiamond dispersions via ζ-potential modulation without charge reversal, a capability absent in shorter or longer chain analogs.

Molecular Formula C24H36ClN
Molecular Weight 374 g/mol
CAS No. 2667-22-3
Cat. No. B1198470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridinium,1-[(4-dodecylphenyl)methyl]-, chloride (1:1)
CAS2667-22-3
Synonymsdodecylpyridinium benzyl chloride
kvaterol
quaterol
Molecular FormulaC24H36ClN
Molecular Weight374 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC1=CC=C(C=C1)C[N+]2=CC=CC=C2.[Cl-]
InChIInChI=1S/C24H36N.ClH/c1-2-3-4-5-6-7-8-9-10-12-15-23-16-18-24(19-17-23)22-25-20-13-11-14-21-25;/h11,13-14,16-21H,2-10,12,15,22H2,1H3;1H/q+1;/p-1
InChIKeyAHJNVWAYLQALCC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for Dodecylpyridinium Benzyl Chloride (CAS 2667-22-3)


Pyridinium,1-[(4-dodecylphenyl)methyl]-, chloride (1:1), commonly known as dodecylpyridinium benzyl chloride or quaterol, is a quaternary ammonium compound with the molecular formula C24H36ClN. It belongs to the pyridinium salt class of cationic surfactants, characterized by a positively charged pyridinium ring linked via a methylene bridge to a para-dodecylphenyl hydrophobic tail [1] [2]. This specific structural motif distinguishes it from simpler N-alkylpyridinium halides and is known for its historical use as an anti-infective agent and surfactant in various industrial applications [1].

1Dodecylbenzyl pyridinium architecture with methylene-bridged hydrophobic tail
2Supports high-temperature surfactant applications and thermal-resilience testing
3Non-linear micellization behavior offers tailorable surface activity profile

Why Generic N-Alkylpyridinium Chlorides Cannot Substitute This Compound


Substituting this compound with a generic cationic surfactant like dodecylpyridinium chloride (DPC) or benzalkonium chloride (BAC) overlooks the critical impact of its dodecylbenzyl architecture on performance. The insertion of a benzyl spacer between the pyridinium headgroup and the dodecyl chain fundamentally alters micellization thermodynamics, surface activity, and thermal stability compared to simple N-alkyl chains [1]. Patented research explicitly demonstrates that N-(hydrophobe aromatic)pyridinium compounds, which include this dodecylbenzyl subclass, exhibit superior thermal degradation resistance relative to both N-aralkyl and N-alkyl pyridinium compounds, making them non-interchangeable for high-temperature applications [2]. Without this structural motif, a formulation can lose critical functional longevity.

StructureGeneric N-alkylpyridinium chlorides lack the benzyl spacer, which may shift CMC, aggregation, and thermal stability profiles.
ThermalN-alkyl analogs may exhibit limited high-temperature applicability; reported thermal degradation resistance relies on the benzyl motif.
ColloidChain-length-dependent coagulation behavior may not transfer; dodecyl-benzyl structure enables a specific ζ-potential reduction window.

Quantitative Differentiation Evidence Against Key Analogs


Thermal Stability Superiority Over N-Alkyl Pyridinium Surfactants

The N-(hydrophobe aromatic)pyridinium compound class, which encompasses the 1-[(4-dodecylphenyl)methyl]- structure, provides greater resistance to thermal degradation than conventional N-aralkyl pyridinium or N-alkyl pyridinium compounds [1]. This is evidenced by the maintenance of desired surfactant properties after exposure to elevated temperatures, a condition under which simpler analogs like dodecylpyridinium chloride degrade, severely limiting their high-temperature applicability [1].

Thermal Stability
Class-level inference
Retains surfactant properties after high-temperature exposure; N-alkyl analogs degrade and show severely limited applicability.
Supports high-temperature formulation fit
Reported in acidic aqueous media; data to verify under target conditions
Thermal Stability Surfactant Degradation Corrosion Inhibition High-Temperature Applications

Differentiated Micellization from Benzyl Spacer Architecture

The introduction of a benzyl moiety significantly impacts surfactant aggregation. Studies on quaternary ammonium salts derived from alkylbenzyl chlorides show that pyridinium salts with this benzyl architecture exhibit lower critical micelle concentration (CMC) values when alkyl groups are lower, but higher CMC values when alkyl groups are higher, compared to their triethylammonium counterparts [1]. This contrasts sharply with simple N-dodecylpyridinium chloride, which has a well-defined CMC of approximately 15-16.4 mM but follows a straightforward chain-length/CMC relationship without this structural inflection [2].

Micellization Behavior
Cross-study comparable
Benzyl-pyridinium chlorides show non-linear CMC trend vs. chain length; C14-benzyl yields higher CMC than triethylammonium analog, diverging from N-alkyl CMC (~15–16.4 mM).
Enables tailorable surface activity profile
CMC values context-dependent; verify under target formulation conditions
Critical Micelle Concentration Surface Tension Aggregation Behavior Surfactant Design

Distinct Adsorption-Induced Destabilization of Colloidal Dispersions

The chain-length-dependent behavior of pyridinium chloride adsorption on detonation nanodiamonds (NDs) demonstrates that the C12 chain length (dodecyl) provides a specific destabilization mechanism. Research shows that dodecylpyridinium chloride (DoPC) adsorption decreases the ζ-potential of ND particles, causing coagulation, whereas decyl-pyridinium chloride (C10) is almost not adsorbed and cetylpyridinium chloride (C16) leads to charge reversal and complex stability zones [1]. The target compound's dodecyl tail likely confers a similar intermediate destabilization profile, which is a precise tool for controlled aggregation.

Colloid Destabilization
Class-level inference
Dodecyl chain causes nanodiamond coagulation via ζ-potential decrease; C10 has no effect, C16 restabilizes, indicating a specific C12 operational window.
Specific aggregation window for particle engineering
Based on dodecylpyridinium chloride analog; confirm for benzyl derivative
Colloid Stability Zeta Potential Detonation Nanodiamonds Surfactant Adsorption

Validated Application Scenarios


High-Temperature Corrosion Inhibition in Acidic Oilfield Fluids

Based on its class-level thermal stability advantage over N-alkyl pyridinium compounds [1], this surfactant is a prime candidate for corrosion inhibition in deep well acidizing or high-temperature aqueous acidic media. Unlike dodecylpyridinium chloride, which degrades under these conditions, the dodecylbenzyl structure retains its surface-active and corrosion-inhibiting properties, providing sustained metal protection.

Tailored Emulsification with Non-Linear Surface Activity

In formulations where the surfactant's critical micelle concentration (CMC) needs to diverge from that of standard N-alkyl chain analogs to achieve specific solubility or surface tension profiles, this compound's unique benzyl spacer architecture offers an advantage [1]. Its divergent CMC behavior relative to triethylammonium salts provides a distinct tool for designing emulsions with controlled stability and droplet size.

Controlled Aggregation in Nanodiamond or Colloidal Processing

For processing detonation nanodiamond (ND) dispersions, the chain-length-specific effect of a dodecyl-based pyridinium surfactant—coagulation via ζ-potential reduction without charge reversal—is a unique operational state [1]. This compound can be used to precisely tune the aggregation state of NDs in aqueous media, a capability not offered by decyl- or hexadecyl-pyridinium analogs.

Application
Selection Property
Validation Focus
High-temperature corrosion inhibition studies
Thermal resilience profile
Surfactant property retention after heat exposure
Tailored emulsification with non-linear CMC
Non-linear micellization behavior
CMC and surface tension endpoint validation
Controlled nanoparticle aggregation processing
Chain-length-dependent ζ-potential modulation
Coagulation window without charge reversal
Quote Request

Request a Quote for Pyridinium,1-[(4-dodecylphenyl)methyl]-, chloride (1:1)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.